
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene is an organic compound with a unique structure that combines a chloromethoxyethyl group with a fluorobenzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-chloromethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxidized product.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The chloromethoxyethyl group can act as a reactive site for further chemical modifications, while the fluorobenzene ring can interact with various biological receptors. These interactions can lead to changes in cellular pathways and biological responses, making the compound useful for studying molecular mechanisms and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can be compared with other similar compounds such as:
1-(2-(Chloromethoxy)ethyl)-benzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(2-(Methoxymethoxy)ethyl)-3-fluorobenzene: Contains a methoxymethoxy group instead of a chloromethoxy group, leading to variations in chemical behavior.
1-(2-(Chloromethoxy)ethyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10ClFO |
|---|---|
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
1-[2-(chloromethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-5-4-8-2-1-3-9(11)6-8/h1-3,6H,4-5,7H2 |
InChI-Schlüssel |
NWJKIVOBQQHZMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)

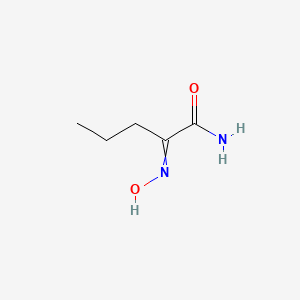
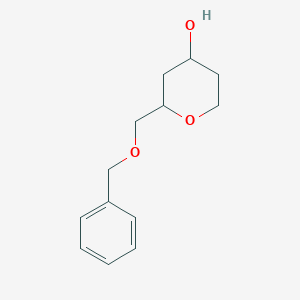
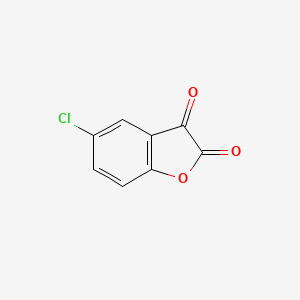
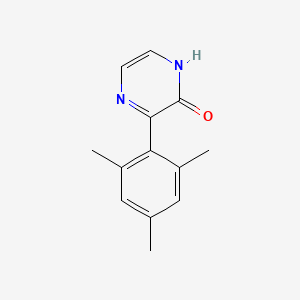
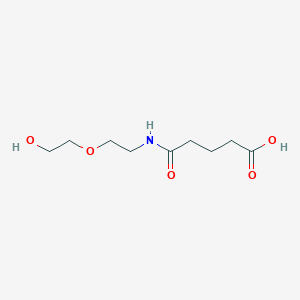
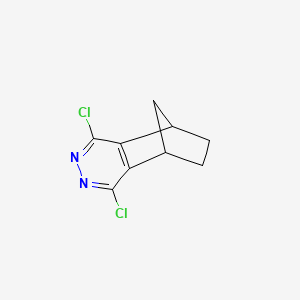
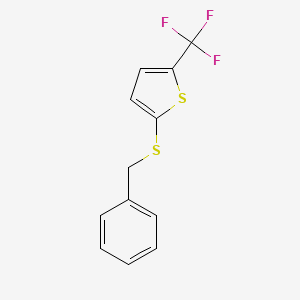
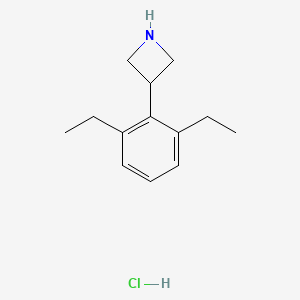
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)
